molecular formula C18H18ClN3O4 B11562948 N-(3-chlorophenyl)-3-[(2Z)-2-(3,4-dimethoxybenzylidene)hydrazino]-3-oxopropanamide

N-(3-chlorophenyl)-3-[(2Z)-2-(3,4-dimethoxybenzylidene)hydrazino]-3-oxopropanamide

Cat. No.: B11562948
M. Wt: 375.8 g/mol
InChI Key: UDDPKQFAPTYFKL-JAIQZWGSSA-N
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Description

N-(3-CHLOROPHENYL)-2-{N’-[(Z)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-CHLOROPHENYL)-2-{N’-[(Z)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The general synthetic route can be outlined as follows:

  • Preparation of Hydrazine Derivative:

    • Start with 3-chloroaniline and react it with acetic anhydride to form N-(3-chlorophenyl)acetamide.
    • React N-(3-chlorophenyl)acetamide with hydrazine hydrate to obtain N-(3-chlorophenyl)hydrazinecarboxamide.
  • Condensation Reaction:

    • React N-(3-chlorophenyl)hydrazinecarboxamide with 3,4-dimethoxybenzaldehyde under acidic or basic conditions to form the desired hydrazone.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the hydrazone group can yield the corresponding hydrazine derivative.

    Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles like ammonia or thiourea under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-CHLOROPHENYL)-2-{N’-[(Z)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-{N’-[(Z)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block inflammatory signaling pathways.

    Anticancer Activity: The compound may induce apoptosis in cancer cells by activating caspases or inhibiting cell proliferation pathways.

Comparison with Similar Compounds

N-(3-CHLOROPHENYL)-2-{N’-[(Z)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE can be compared with other hydrazone derivatives:

    N-(4-METHOXYPHENYL)-2-{N’-[(Z)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE: Similar structure but with a methoxy group instead of a chloro group, which may alter its biological activity.

    N-(3-CHLOROPHENYL)-2-{N’-[(Z)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE: Similar structure but with a different substitution pattern on the phenyl ring, which may affect its reactivity and applications.

The uniqueness of N-(3-CHLOROPHENYL)-2-{N’-[(Z)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE lies in its specific substitution pattern and the presence of both chloro and methoxy groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H18ClN3O4

Molecular Weight

375.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-N'-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C18H18ClN3O4/c1-25-15-7-6-12(8-16(15)26-2)11-20-22-18(24)10-17(23)21-14-5-3-4-13(19)9-14/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24)/b20-11-

InChI Key

UDDPKQFAPTYFKL-JAIQZWGSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC(=O)CC(=O)NC2=CC(=CC=C2)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CC(=O)NC2=CC(=CC=C2)Cl)OC

Origin of Product

United States

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